molecular formula C11H8Cl2O3S B2776403 Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate CAS No. 331464-09-6

Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate

Cat. No.: B2776403
CAS No.: 331464-09-6
M. Wt: 291.14
InChI Key: GLCRWSBAFOWISI-UHFFFAOYSA-N
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Description

“Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C11H8Cl2O3S . It has garnered attention due to its unique properties and potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass is 291.150 Da and the monoisotopic mass is 289.957123 Da .

Scientific Research Applications

Anti-Inflammatory Agents

Research has explored the synthesis of novel molecules with potential anti-inflammatory properties. For instance, compounds structurally related to Methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate, such as Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate, have been synthesized targeting anti-inflammatory applications (Moloney, 2001).

Synthetic Chemistry Applications

The nucleophilic substitution reactions and base-catalyzed ring closures have been extensively studied, providing pathways to synthesize complex molecules. For example, the preparation of substituted methyl o-Nitrophenyl sulfides showcases the versatility of related chemical structures in synthetic chemistry (Dudová et al., 2002).

Novel Heterocyclic Compounds

The development of new heterocyclic compounds is a significant area of research. A study on the synthesis of [1]Benzothieno[3,2-b]furan, a new fused benzoheterocyclic system, highlights the innovative approaches in creating molecules with potentially unique properties (Svoboda et al., 1993).

Properties

IUPAC Name

methyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3S/c1-15-6-4-3-5-7(12)10(11(14)16-2)17-9(5)8(6)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCRWSBAFOWISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(S2)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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